molecular formula C24H51N B3422417 Triisooctylamine CAS No. 25549-16-0

Triisooctylamine

Cat. No. B3422417
CAS RN: 25549-16-0
M. Wt: 353.7 g/mol
InChI Key: YKGBNAGNNUEZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triisooctylamine is a chemical compound used in various applications such as the determination of uranium isotopes in environmental samples by liquid-liquid extraction and α spectrometry . It is also used in the extraction of uranium from sulphuric acid leaches of uranium-bearing ores and extraction of Pd(II), Rh(III), Ir(III), Au(III), and Pt(IV) from hydrochloric and hydrobromic acid .


Synthesis Analysis

Triisooctylamine is synthesized for various purposes. It has a linear formula of (C8H17)3N and a molecular weight of 353.67 . It is used in the synthesis of various compounds and has an assay of ≥95.0% (acidimetric). The density of Triisooctylamine at 20°C is 0.800 g/cm3 .


Molecular Structure Analysis

The molecular structure of Triisooctylamine is represented by the formula C24H51N . It contains a total of 75 bonds, including 24 non-H bonds, 18 rotatable bonds, and 1 tertiary amine(s) (aliphatic) .


Chemical Reactions Analysis

Triisooctylamine has been used in chemical reactions such as the extraction of acetic acid from aqueous carrier into triisooctylamine-based solvents . It has also been used in the system of Citric Acid−Water− (Triisooctylamine + Methyl Isobutyl Ketone) for the analysis of equilibrium acid distribution .


Physical And Chemical Properties Analysis

Triisooctylamine is a liquid at room temperature . It has a molecular weight of 353.6684 and its IUPAC Standard InChI is InChI=1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 .

Safety and Hazards

Safety data sheets suggest that Triisooctylamine should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Dust formation, breathing mist, gas, or vapours should be avoided . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Triisooctylamine (TIOA) primarily targets metal ions, particularly chromium (VI) ions. It is widely used in liquid-liquid extraction processes to separate and recover these ions from aqueous solutions . The primary role of TIOA is to form complexes with metal ions, facilitating their extraction into organic solvents.

Mode of Action

TIOA interacts with its targets through complexation. When TIOA is dissolved in an organic solvent, it reacts with metal ions like chromium (VI) to form stable complexes. For instance, in the presence of chromium (VI), TIOA can form complexes such as (TIOAH)HCrO₄ and (TIOAH)₂Cr₂O₇. These complexes are more soluble in organic solvents, allowing for efficient extraction from aqueous solutions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can significantly influence the action, efficacy, and stability of TIOA. For example, the extraction efficiency of TIOA can vary with changes in pH, as the protonation state of TIOA and the speciation of metal ions are pH-dependent. Additionally, temperature can affect the solubility and stability of TIOA-metal complexes, while the presence of competing ions can impact the selectivity and efficiency of the extraction process .

: Chromium (VI) Complexation with Triisooctylamine in Organic Solvents. Bulletin of the Chemical Society of Japan.

properties

IUPAC Name

6-methyl-N,N-bis(6-methylheptyl)heptan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGBNAGNNUEZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCN(CCCCCC(C)C)CCCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863017
Record name 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [Sigma-Aldrich MSDS]
Record name Isooctanamine, N,N-diisooctyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triisooctylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18338
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

2757-28-0, 25549-16-0
Record name 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2757-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6',6''-Trimethyltriheptylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctanamine, N,N-diisooctyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025549160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctanamine, N,N-diisooctyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(6-methylheptyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Triisooctylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,6',6''-TRIMETHYLTRIHEPTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R555WMX5UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triisooctylamine
Reactant of Route 2
Reactant of Route 2
Triisooctylamine
Reactant of Route 3
Reactant of Route 3
Triisooctylamine
Reactant of Route 4
Reactant of Route 4
Triisooctylamine
Reactant of Route 5
Reactant of Route 5
Triisooctylamine
Reactant of Route 6
Reactant of Route 6
Triisooctylamine

Q & A

Q1: How does triisooctylamine facilitate the extraction of metal ions from acidic solutions?

A1: Triisooctylamine acts as an anion exchanger in acidic solutions. It extracts metal ions by forming ion pairs with anionic metal complexes. For instance, in hydrochloric acid solutions, TIOA extracts metal ions like zirconium (Zr) and hafnium (Hf) by forming complexes with their anionic chloride forms. []

Q2: Can you elaborate on the synergistic effect observed when triisooctylamine is used in combination with other extractants?

A2: Research shows that mixing triisooctylamine with other extractants like bis(2,4,4-trimethylpentyl) monothiophosphinic acid (Cyanex 302) significantly enhances the extraction of certain metal ions like Neodymium (Nd) compared to using either extractant alone. This synergistic effect is attributed to the formation of mixed complexes involving both extractants and the metal ion. []

Q3: What makes triisooctylamine a suitable extractant for carboxylic acids?

A3: Triisooctylamine exhibits a strong affinity for carboxylic acids. Dissolved in organic diluents, it extracts carboxylic acids from dilute aqueous solutions through a combination of chemical association and physical distribution. Studies investigating citric, lactic, and malic acid extraction revealed that the partition coefficient depends on the type and concentration of the acid. [, ]

Q4: How does temperature affect the extraction of carboxylic acids with triisooctylamine?

A4: Studies on citric acid extraction using triisooctylamine in methyl isobutyl ketone showed that temperature significantly impacts the equilibrium acid distribution. Mathematical models like the ideal quasi-physical approximation model can predict this temperature dependence. []

Q5: What is the molecular formula and weight of triisooctylamine?

A5: Triisooctylamine has the molecular formula C24H51N and a molecular weight of 353.67 g/mol. []

Q6: Are there any spectroscopic data available for triisooctylamine?

A6: Yes, 31P{1H} NMR and 1H NMR data are available for triisooctylamine and its oxide form. The chemical shifts in the spectra help differentiate between the two. []

Q7: How does the choice of diluent impact the extraction efficiency of triisooctylamine?

A7: The diluent plays a crucial role in the extraction process. Research shows that diluents like chloroform, methyl isobutyl ketone, and benzyl alcohol, classified as proton-donating and -accepting, impact the extraction efficiency differently compared to polar diluents like 1,2-dichloroethane or inert diluents like xylene. []

Q8: What are some strategies to improve the performance of triisooctylamine in extraction processes?

A9: Careful selection of the diluent and optimizing parameters like concentration, temperature, and pH can enhance the extraction efficiency and selectivity of TIOA. []

Q9: Are there any safety concerns associated with triisooctylamine?

A9: While specific toxicological data might not be extensively covered in the provided research, it's crucial to handle triisooctylamine with care as with any chemical reagent. Appropriate personal protective equipment should be used, and exposure should be minimized.

Q10: What analytical techniques are commonly employed to study triisooctylamine and its extraction processes?

A11: Researchers commonly use techniques like liquid scintillation counting, inductively coupled plasma mass spectrometry (ICP-MS), and gamma spectrometry to quantify elements extracted by triisooctylamine. These methods offer high sensitivity and selectivity for analyzing trace amounts of elements in various matrices. [, , ]

Q11: Does the use of triisooctylamine in extraction processes raise any environmental concerns?

A11: While triisooctylamine itself might not be acutely toxic, its use in industrial processes necessitates responsible waste management practices. Recycling and proper disposal methods are crucial to minimize potential environmental impact.

Q12: How is triisooctylamine typically employed in a continuous extraction process?

A13: Continuous extraction often involves a setup like a mixer-settler apparatus with multiple stages. The aqueous phase containing the target compound and the organic phase containing triisooctylamine are brought into contact, allowing the extraction to occur. []

Q13: Can you give an example of a specific application where triisooctylamine contributes to environmental protection?

A14: Triisooctylamine plays a crucial role in recovering valuable acids like tartaric and malic acids from industrial wastewater. This not only allows for the reuse of these chemicals but also minimizes the environmental impact of discharging them as waste. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.